N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide, also known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies. It is currently being developed as a potential treatment for various types of cancer.
Wirkmechanismus
The exact mechanism of action of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote cancer growth and survival, and inhibiting its activity can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cancer cell proliferation and migration. In addition, this compound has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its efficacy and safety.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide as a cancer treatment. One direction is to further optimize its efficacy and safety through additional preclinical studies. Another direction is to investigate its potential in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide is synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 2,3-dihydro-1H-naphthalene-1-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that it has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. It has also been shown to be effective in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-19(2)7-8-20(3,4)17-13-15(5-6-16(17)19)18(24)23-21(14-22)9-11-25-12-10-21/h5-6,13H,7-12H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVLNKUBTKHCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3(CCOCC3)C#N)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.